molecular formula C21H20O6 B11149893 methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11149893
M. Wt: 368.4 g/mol
InChI Key: XBBRAVTUDHCAPS-UHFFFAOYSA-N
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Description

Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article delves into its biological activity, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxybenzyl ether substituent. Its molecular formula is C16_{16}H16_{16}O5_{5}, and it has a molecular weight of 288.3 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC16_{16}H16_{16}O5_{5}
Molecular Weight288.3 g/mol
IUPAC NameThis compound

Biological Activities

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

2. Anticancer Potential

Several studies have investigated the anticancer properties of coumarin derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
A549 (lung cancer)0.12
HeLa (cervical cancer)0.024
A2780 (ovarian cancer)0.036

These findings suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

3. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase B (MAO-B). This inhibition could have implications for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B plays a role in the metabolism of neurotransmitters.

The biological activity of this compound can be attributed to several mechanisms:

1. Free Radical Scavenging:
The presence of hydroxyl groups in its structure enables the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

2. Induction of Apoptosis:
Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

3. Modulation of Signaling Pathways:
this compound may influence various signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K/Akt pathways.

Case Studies

A recent study examined the effects of methyl {7-[ (3-methoxybenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl } acetate on A549 lung cancer cells:

  • Experimental Design:
    • Cells were treated with varying concentrations of the compound.
    • Cell viability was assessed using an MTT assay.
    • Apoptosis was evaluated via flow cytometry.
  • Results:
    • The compound exhibited a dose-dependent reduction in cell viability.
    • Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher concentrations.

These findings underscore the potential of methyl {7-[ (3-methoxybenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl } acetate as a therapeutic agent against lung cancer.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H20O6/c1-13-17-8-7-16(26-12-14-5-4-6-15(9-14)24-2)10-19(17)27-21(23)18(13)11-20(22)25-3/h4-10H,11-12H2,1-3H3

InChI Key

XBBRAVTUDHCAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CC(=O)OC

Origin of Product

United States

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